molecular formula C15H20N4O2 B5307389 (1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentane-1-carboxamide

(1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentane-1-carboxamide

Cat. No.: B5307389
M. Wt: 288.34 g/mol
InChI Key: QDLCAXKMHCUAKA-VHSXEESVSA-N
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Description

(1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentane-1-carboxamide is a complex organic compound that features a cyclopentane ring, an amino group, and a benzimidazole moiety

Properties

IUPAC Name

(1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-21-11-4-5-12-13(7-11)19-14(18-12)8-17-15(20)9-2-3-10(16)6-9/h4-5,7,9-10H,2-3,6,8,16H2,1H3,(H,17,20)(H,18,19)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLCAXKMHCUAKA-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)CNC(=O)[C@H]3CC[C@H](C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate aldehyde, followed by the introduction of the methoxy group. The cyclopentane ring is then constructed through a series of cyclization reactions. The final step involves the coupling of the benzimidazole moiety with the cyclopentane ring under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentane-1-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the methoxy group.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, which could lead to the modulation of specific pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound that forms the core structure of (1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentane-1-carboxamide.

    Cyclopentane derivatives: Compounds that share the cyclopentane ring structure but differ in their functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a benzimidazole moiety with a cyclopentane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

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